

IOX4: A Technical Guide for the Investigation of Angiogenesis and Vasculogenesis

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Compound of Interest

Compound Name: IOX4

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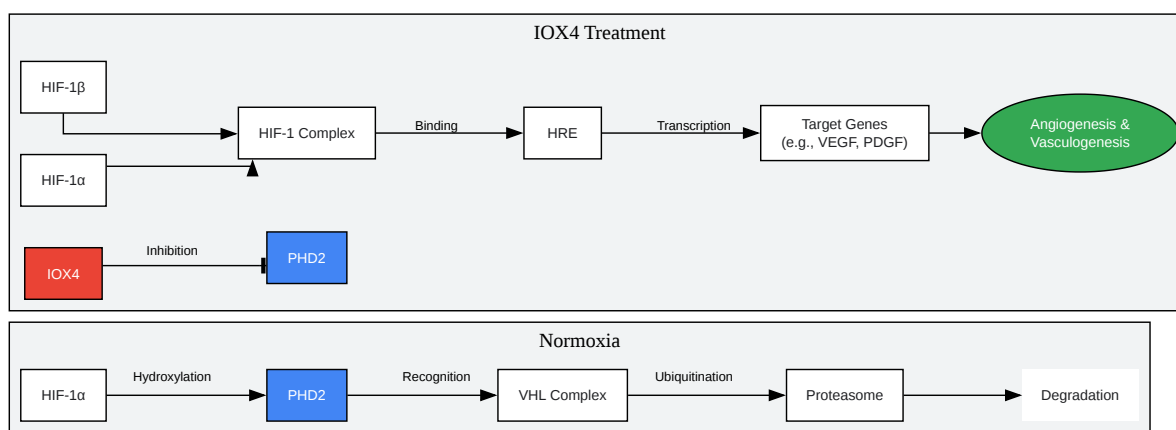
This in-depth technical guide provides a comprehensive overview of **IOX4**, a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain 2 (PHD2), and its application in the study of angiogenesis and vasculogenesis. This document details the mechanism of action of **IOX4**, provides quantitative data on its activity, and outlines detailed experimental protocols for its use in key in vitro and in vivo angiogenesis and vasculogenesis assays.

Introduction to IOX4

IOX4 is a small molecule inhibitor that has emerged as a valuable tool for researchers studying the physiological and pathological processes regulated by the hypoxia-inducible factor (HIF) signaling pathway.^{[1][2][3]} By selectively inhibiting PHD2, **IOX4** prevents the degradation of the HIF-1 α subunit, leading to its accumulation and the subsequent activation of HIF-1 target genes.^{[1][2]} Many of these target genes, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and angiopoietins, are critical regulators of angiogenesis and vasculogenesis. This makes **IOX4** a powerful instrument for dissecting the molecular mechanisms of new blood vessel formation and for exploring potential therapeutic strategies for diseases characterized by aberrant vascularization.

Mechanism of Action

Under normoxic conditions, PHD enzymes hydroxylate proline residues on HIF- α subunits, marking them for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. **IOX4** acts as a competitive inhibitor of 2-oxoglutarate, a key cofactor for PHD enzymes. By binding to the active site of PHD2, **IOX4** prevents the hydroxylation of HIF-1 α , leading to its stabilization and accumulation even in the presence of normal oxygen levels. The stabilized HIF-1 α then translocates to the nucleus, dimerizes with HIF-1 β , and binds to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, initiating their transcription.



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Caption: Mechanism of **IOX4** action.

Quantitative Data

The following tables summarize the key quantitative parameters of **IOX4** activity based on published literature.

Table 1: In Vitro Inhibitory and Cellular Activity of **IOX4**

Parameter	Value	Cell Line/Assay Condition	Reference
IC ₅₀ for PHD2	1.6 nM	Cell-free hydroxylation assay	
EC ₅₀ for HIF-1 α Induction	11.7 μ M	MCF-7 cells	
11.1 μ M	Hep3B cells		
5.6 μ M	U2OS cells		

Table 2: In Vivo Administration of **IOX4**

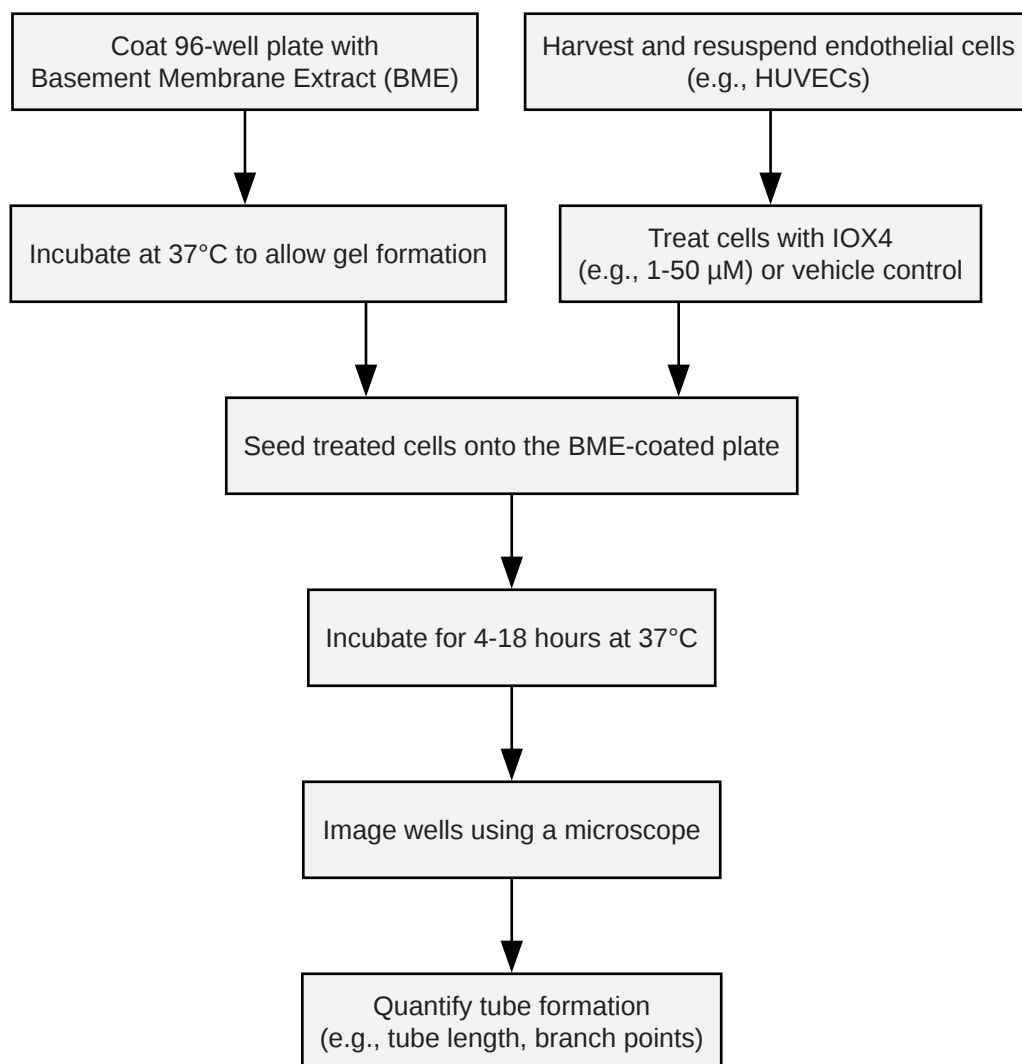
Animal Model	Dosage	Route of Administration	Observed Effect	Reference
Mouse	35 mg/kg	Intraperitoneal	Induction of HIF-1 α in various tissues	

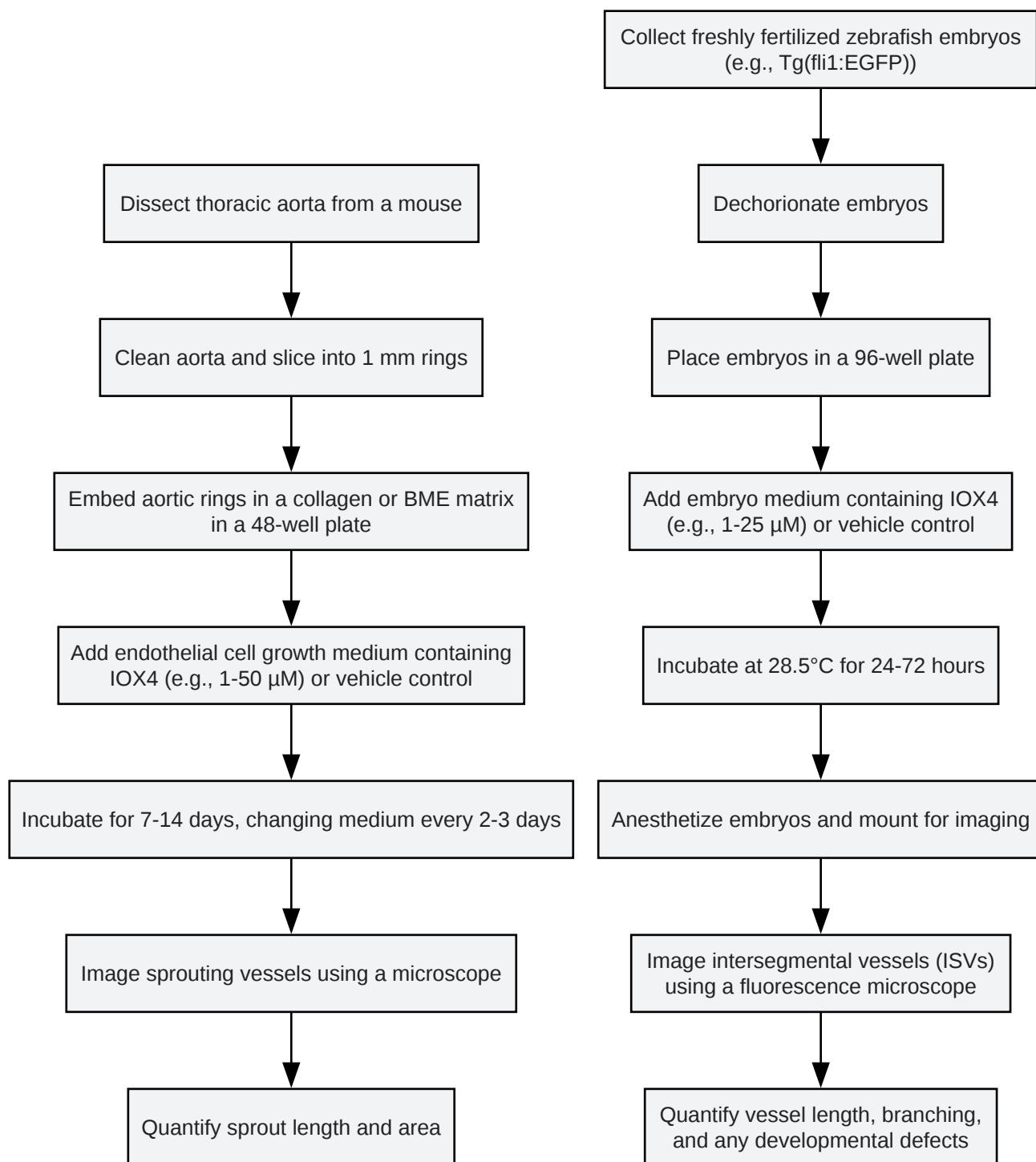
Experimental Protocols

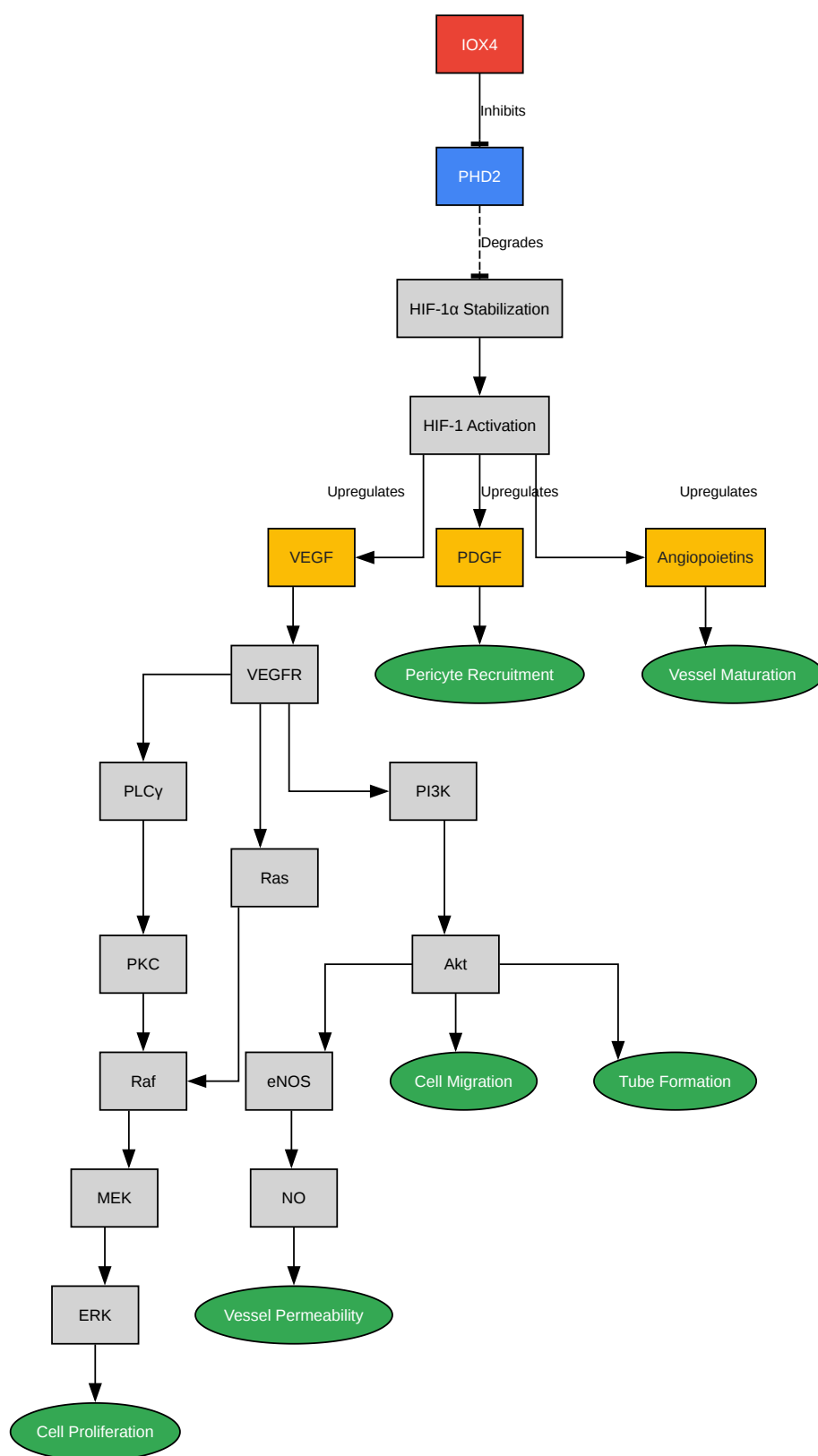
This section provides detailed methodologies for key experiments to study angiogenesis and vasculogenesis using **IOX4**.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.







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